Cas no 1806769-24-3 (Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate)

Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate
-
- Inchi: 1S/C10H7ClF5NO3/c1-19-9(18)6-7(20-10(14,15)16)5(8(12)13)2-4(3-11)17-6/h2,8H,3H2,1H3
- InChI Key: DCSVRJJJIAHRSV-UHFFFAOYSA-N
- SMILES: ClCC1=CC(C(F)F)=C(C(C(=O)OC)=N1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 341
- XLogP3: 3.3
- Topological Polar Surface Area: 48.4
Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029078362-1g |
Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate |
1806769-24-3 | 97% | 1g |
$1,504.90 | 2022-03-31 |
Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate Related Literature
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
Additional information on Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate
Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806769-24-3): A Comprehensive Overview
Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate, identified by its CAS number 1806769-24-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives class, a category known for its diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of multiple fluorinated and chlorinated substituents, contribute to its unique chemical properties and make it a subject of intense study.
The molecular structure of Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate consists of a pyridine core substituted with a chloromethyl group at the 6-position, a difluoromethyl group at the 4-position, and a trifluoromethoxy group at the 3-position. Additionally, the 2-position of the pyridine ring is esterified with a methyl group. This specific arrangement of functional groups imparts distinct reactivity and interaction capabilities with biological targets, making it a valuable scaffold for drug discovery.
In recent years, there has been a growing interest in fluorinated pyridine derivatives due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The introduction of fluorine atoms into the molecular structure can significantly alter the electronic properties and steric environment of the compound, leading to more potent and selective pharmacological effects. Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate exemplifies this trend, as its multifluorinated structure suggests potential applications in developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role in the development of antiviral and anticancer drugs. Pyridine derivatives have shown promise in inhibiting various viral enzymes and cancer-related kinases. The presence of both chloromethyl and trifluoromethoxy groups provides multiple sites for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. For instance, the chloromethyl group can be readily transformed into other functional moieties such as alcohols or amines, while the trifluoromethoxy group can enhance lipophilicity and metabolic stability.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The ability of fluorine to modulate drug properties has been well-documented, with examples ranging from increased binding affinity to improved pharmacokinetic profiles. Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate is no exception, and its structural features make it an attractive candidate for further investigation.
The synthesis of Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorinated groups often necessitates specialized synthetic methodologies to ensure high yields and purity. Advanced techniques such as cross-coupling reactions, halogenation processes, and nucleophilic substitutions are commonly employed in its preparation. These synthetic strategies not only highlight the complexity of working with fluorinated compounds but also underscore the skill required to produce such molecules on an industrial scale.
In terms of biological activity, preliminary studies suggest that Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate may exhibit inhibitory effects on certain enzymes relevant to viral replication and cancer progression. The pyridine core is known to interact with enzymes such as proteases and kinases, which are critical targets in antiviral and anticancer therapies. Additionally, the presence of electron-withdrawing groups like difluoromethyl and trifluoromethoxy can enhance binding interactions by increasing electrophilicity at specific sites within the enzyme active site.
The pharmaceutical industry continues to explore novel scaffolds for drug development, recognizing that innovative molecular structures can lead to breakthroughs in treating complex diseases. Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate, with its unique combination of functional groups, represents a promising candidate for further research. Its potential applications in antiviral and anticancer therapies make it a compound worthy of continued investigation.
The use of computational methods such as molecular modeling and quantum mechanics simulations has become increasingly important in understanding the interactions between Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate and biological targets. These techniques allow researchers to predict binding affinities, identify key interaction sites, and optimize molecular structures for improved efficacy. By leveraging computational tools alongside experimental approaches, scientists can accelerate the drug discovery process and bring new therapeutic agents to market more efficiently.
In conclusion, Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806769-24-3) is a structurally complex compound with significant potential in pharmaceutical research. Its multifunctional nature makes it an attractive scaffold for developing novel drugs targeting various diseases. As research continues to uncover new applications for fluorinated pyridine derivatives, compounds like this one will undoubtedly play a crucial role in advancing therapeutic strategies.
1806769-24-3 (Methyl 6-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-carboxylate) Related Products
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)


